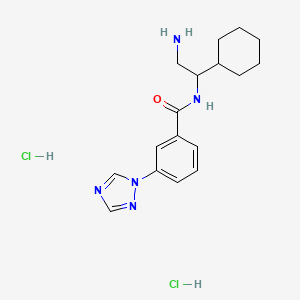

N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride

描述

N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide dihydrochloride is a synthetic benzamide derivative featuring a 1,2,4-triazole substituent at the 3-position of the benzamide core. The compound’s structure includes a cyclohexylethylamine group linked via an amide bond, with the dihydrochloride salt enhancing solubility and stability.

属性

IUPAC Name |

N-(2-amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.2ClH/c18-10-16(13-5-2-1-3-6-13)21-17(23)14-7-4-8-15(9-14)22-12-19-11-20-22;;/h4,7-9,11-13,16H,1-3,5-6,10,18H2,(H,21,23);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEOHUCMAQNWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)NC(=O)C2=CC(=CC=C2)N3C=NC=N3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride typically involves multiple steps:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through the reaction of a cyclohexylamine derivative with a suitable benzoyl chloride.

Cyclization: The intermediate undergoes cyclization with 1,2,4-triazole under specific conditions, such as the presence of a base like sodium hydroxide or potassium carbonate, to form the desired triazole ring.

Final Product Formation:

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the compound.

化学反应分析

Types of Reactions

N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学研究应用

Antifungal Activity

Research indicates that compounds with similar structures exhibit significant antifungal activity against various pathogens by disrupting their metabolic processes. The triazole ring is particularly effective in inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism makes it relevant in treating fungal infections .

Antimicrobial Properties

The compound's ability to inhibit bacterial growth has been documented, suggesting potential applications in developing new antimicrobial agents. Its interaction with specific biological targets may lead to the modulation of metabolic pathways critical for pathogen survival .

Analgesic Effects

Some studies have highlighted the analgesic properties of related compounds within the same chemical class. These compounds have been shown to alleviate pain effectively, with some demonstrating activity comparable to traditional analgesics like morphine but with lower physical dependence liability . This opens avenues for research into pain management therapies using N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride.

Case Study 1: Diabetes Treatment

A study explored the protective effects of triazole derivatives on pancreatic β-cells against endoplasmic reticulum (ER) stress. Although not directly involving N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride, it demonstrated the potential of triazole-containing compounds in managing diabetes-related complications. The findings indicated improved potency and solubility compared to earlier analogs .

Case Study 2: Antifungal Efficacy

In a comparative analysis of various triazole derivatives, N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride was found to exhibit considerable antifungal activity against Candida species. This study emphasized the compound's potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .

作用机制

The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the cell surface or within cells, leading to a biological response.

Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways, thereby modulating physiological processes.

Modulating Pathways: Affecting signaling pathways that regulate cellular functions, such as proliferation, apoptosis, or inflammation.

相似化合物的比较

Data Tables

Table 1: Structural and Functional Comparison of Triazole-Benzamide Derivatives

Table 2: Physicochemical Properties of Key Compounds

Research Findings and Implications

- Triazole vs. Other Heterocycles : The 1,2,4-triazole group in the target compound may offer broader target engagement (e.g., metalloenzyme inhibition) compared to thiazole or imidazole derivatives .

- Salt Form Advantages : The dihydrochloride salt likely enhances aqueous solubility, a critical factor for in vivo efficacy compared to neutral analogs like sulfentrazone .

- Structural Rigidity : The benzamide core may improve metabolic stability over propanamide derivatives, as seen in ’s neuroprotective compounds .

生物活性

N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride (CAS Number: 1606077-83-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzamide moiety with a triazole ring. This configuration is crucial for its biological activity, especially in antifungal and antimicrobial applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 386.3 g/mol |

| CAS Number | 1606077-83-1 |

The biological activity of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride is primarily linked to its ability to inhibit ergosterol biosynthesis in fungi, similar to other triazole compounds. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death. Additionally, compounds with similar structures have shown efficacy in targeting metabolic pathways critical for pathogen survival .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties against various fungal pathogens. For example, studies have demonstrated that related triazole derivatives can effectively inhibit the growth of Candida species and Aspergillus spp., which are common clinical pathogens.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride on different cancer cell lines. The compound has been shown to possess moderate cytotoxicity against specific cancer cell lines, although further optimization may be required to enhance its potency and selectivity .

Case Studies

A notable case study involved the evaluation of related triazole derivatives for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. These studies highlighted the potential of triazole-based compounds in managing diabetes-related complications by preserving β-cell function under stress conditions .

Structure-Activity Relationship (SAR)

Recent research has focused on the structure-activity relationship (SAR) of triazole derivatives. Modifications to the triazole and benzamide portions of the molecule have been explored to improve solubility and biological activity. For instance, substituting certain functional groups has led to enhanced potency against specific targets while maintaining favorable pharmacokinetic properties .

Synthesis Techniques

The synthesis of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride typically involves multi-step organic reactions. Common methods include microwave-assisted synthesis and refluxing techniques to optimize yield and selectivity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization purposes .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide dihydrochloride, and how are intermediates characterized?

- Methodology : The synthesis typically involves nucleophilic acyl substitution between the amine group of the triazole derivative and benzoyl chloride derivatives under mild acidic conditions. Key steps include:

- Reacting 5-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxylic acid with benzoyl chloride in dichloromethane or acetonitrile at room temperature to form the amide bond .

- Protonation of the amino group using hydrochloric acid to yield the dihydrochloride salt .

- Characterization : Confirm intermediate purity via thin-layer chromatography (TLC) and final product structure via -NMR (e.g., δ 3.01 ppm for ethylenediamine protons) and ESI-MS (e.g., m/z 361.3 [M+H]) .

Q. How is the structural integrity of the compound validated, and what analytical techniques are critical?

- Techniques :

- X-ray crystallography to resolve hydrogen-bonding networks and confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., CHClNO) .

- FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Approach :

- Solvent selection : Use aprotic solvents (e.g., acetonitrile) to reduce side reactions like hydrolysis .

- Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation of the triazole ring .

- Catalyst screening : Test cyclodesulfurizing agents (e.g., dicyclohexylcarbodiimide) to enhance cyclization efficiency, as seen in analogous 1,3,4-oxadiazole syntheses .

- By-product analysis : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities and adjust stoichiometry .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological solutions :

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 μM) to account for solubility variations in cell-based assays .

- Structural analogs comparison : Test derivatives with modified cyclohexyl or triazole groups to isolate pharmacophore contributions .

- Target validation : Perform competitive binding assays (e.g., SPR or ITC) to verify specificity for proposed targets (e.g., fungal CYP51 or kinase domains) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Protocol :

- Molecular docking : Use AutoDock Vina to predict interactions between the triazole moiety and target active sites (e.g., fungal lanosterol 14α-demethylase) .

- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., 100 ns trajectories) to identify residues critical for binding .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antifungal IC data to prioritize synthetic targets .

Data Interpretation and Validation

Q. What are common pitfalls in interpreting NMR spectra of this compound, and how are they addressed?

- Challenges :

- Signal splitting due to diastereotopic protons in the cyclohexylethyl group .

- Solvent-induced shifts in DMSO-d masking amine proton resonances .

- Solutions :

- Use -DEPT NMR to distinguish CH and CH groups in the cyclohexyl moiety .

- Compare spectra in multiple solvents (CDCl, DO) to resolve overlapping peaks .

Q. How do crystallographic data inform solubility and formulation strategies?

- Insights :

- Crystal packing analysis reveals extensive H-bonding, suggesting low aqueous solubility. Strategies include:

- Co-crystallization with cyclodextrins to enhance bioavailability .

- Salt screening (e.g., mesylate or tosylate) to improve dissolution rates .

Biological Activity and Mechanism

Q. What in vitro assays are most reliable for evaluating antifungal activity?

- Assay design :

- Broth microdilution (CLSI M27 guidelines) against Candida spp., with fluconazole as a control .

- Time-kill kinetics to assess fungistatic vs. fungicidal effects .

- Data interpretation : MIC values ≤4 μg/mL indicate clinical potential; discrepancies may arise from efflux pump overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。